Ethyl 3-formylcyclobutane-1-carboxylate
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Overview
Description
Ethyl 3-formylcyclobutane-1-carboxylate: is an organic compound with the molecular formula C8H12O3 . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by a cyclobutane ring substituted with a formyl group and an ethyl ester group, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-formylcyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions, followed by formylation and esterification reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods typically utilize readily available starting materials and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-formylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed:
Oxidation: 3-carboxycyclobutane-1-carboxylate
Reduction: 3-hydroxycyclobutane-1-carboxylate
Substitution: Various amides and esters depending on the nucleophile used
Scientific Research Applications
Ethyl 3-formylcyclobutane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various cyclobutane derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 3-formylcyclobutane-1-carboxylate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and specificity. In drug development, its mechanism of action would involve interactions with molecular targets such as receptors or enzymes, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Ethyl 3-formylcyclobutane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-bromocyclobutane-1-carboxylate: Similar structure but with a bromine atom instead of a formyl group, leading to different reactivity and applications.
Ethyl 3-hydroxycyclobutane-1-carboxylate:
Ethyl 3-methylcyclobutane-1-carboxylate: Features a methyl group, which alters its steric and electronic properties compared to the formyl derivative.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 3-formylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)7-3-6(4-7)5-9/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLRZLCGJIQYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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